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Compound of Interest

Compound Name: 4-Methyl-3-penten-2-ol

Cat. No.: B1582873 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 4-Methyl-3-
penten-2-ol (CAS No: 4325-82-0), a valuable intermediate in organic synthesis.[1][2] The

document is intended for researchers, scientists, and professionals in drug development,

offering a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. Furthermore, it outlines the experimental protocols for acquiring these

spectra, ensuring reproducibility and accurate characterization.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-Methyl-3-penten-2-ol,
facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data

Chemical Shift (δ) ppm Multiplicity Assignment

Data not explicitly found in

search results

¹³C NMR Spectral Data
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Chemical Shift (δ) ppm Assignment

Data not explicitly found in search results

Note: While search results confirm the existence of NMR spectra for this compound, specific

peak assignments and chemical shifts were not available in the provided snippets. The tables

are included as a template for where such data would be presented.

Infrared (IR) Spectroscopy
The IR spectrum of 4-Methyl-3-penten-2-ol is characterized by the following significant

absorption bands.[2]

IR Absorption Data

Wavenumber (cm⁻¹) Functional Group Assignment

~3400 (broad) O-H stretch (alcohol)

~2970 C-H stretch (alkane)

~1670 C=C stretch (alkene)

~1375 C-H bend (alkane)

~1100 C-O stretch (alcohol)

Note: The exact peak values can vary slightly depending on the experimental conditions.

Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern

of the molecule.[3]

Mass Spectrometry Data (Electron Ionization)
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m/z Interpretation

100 Molecular Ion [M]⁺

85 [M - CH₃]⁺

82 [M - H₂O]⁺

67 [M - H₂O - CH₃]⁺

43 [C₃H₇]⁺ (Isopropyl cation) - Base Peak

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a liquid

alcohol sample.[4][5][6][7]

Sample Preparation:

Accurately weigh approximately 5-20 mg of the 4-Methyl-3-penten-2-ol sample for ¹H

NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[7]

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

The solvent should completely dissolve the sample.[7]

Gently vortex or sonicate the mixture to ensure the sample is fully dissolved, creating a

homogeneous solution.[7]

Using a pipette, carefully transfer the solution into a 5 mm NMR tube to a height of about

4-5 cm.[7]

Wipe the outside of the NMR tube with a lint-free tissue and ethanol to remove any

contaminants.[7]

Data Acquisition:
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Insert the NMR tube into a spinner turbine, ensuring the correct depth using a gauge.

Place the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic

field to achieve homogeneity.

For ¹³C NMR, a sufficient number of scans (e.g., 64 or more) should be set to obtain a

good signal-to-noise ratio, with an appropriate repetition time.[5]

Acquire the ¹H and/or ¹³C NMR spectra. A "D₂O shake" can be performed to confirm the -

OH proton signal; adding a drop of D₂O will cause the alcohol proton peak to disappear

from the ¹H spectrum.[8]

Data Processing:

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., Tetramethylsilane, TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts, splitting patterns, and coupling constants to elucidate the

molecular structure.

Infrared (IR) Spectroscopy
The following protocol is for obtaining an IR spectrum of a neat liquid sample using the thin-film

capillary cell method.[9][10][11][12]

Sample Preparation:

Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator. Handle them by the

edges to avoid moisture contamination.[9]
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Using a pipette, place one or two drops of neat 4-Methyl-3-penten-2-ol onto the center of

one salt plate.[9][12]

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film

between the plates.[9][11]

Data Acquisition:

Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.[9][12]

First, acquire a background spectrum of the empty instrument to account for atmospheric

CO₂ and H₂O.[10]

Then, acquire the IR spectrum of the sample. The instrument measures the absorption of

infrared radiation at different frequencies.[13]

Data Analysis and Cleanup:

Analyze the resulting spectrum, which plots absorbance or transmittance versus

wavenumber (cm⁻¹).

Identify the characteristic absorption bands and correlate them to the functional groups

present in the molecule.

After analysis, clean the salt plates thoroughly with a dry solvent like acetone and return

them to the desiccator.[9]

Mass Spectrometry (MS)
This protocol describes the general procedure for analyzing a volatile organic compound using

Gas Chromatography-Mass Spectrometry (GC-MS).[14][15]

Sample Preparation and Injection:

Prepare a dilute solution of 4-Methyl-3-penten-2-ol in a volatile organic solvent (e.g.,

pentane or dichloromethane).

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.[15]
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Gas Chromatography:

The sample is vaporized in the heated injector port and carried by an inert gas (e.g.,

helium) onto a capillary column.[15]

The components of the sample are separated based on their boiling points and

interactions with the column's stationary phase. A temperature program is used to facilitate

the elution of compounds.[15]

Mass Spectrometry:

As 4-Methyl-3-penten-2-ol elutes from the GC column, it enters the ion source of the

mass spectrometer.

The molecules are ionized, typically by electron impact (EI), which involves bombarding

them with high-energy electrons. This causes the molecule to lose an electron, forming a

molecular ion (M⁺), and also induces fragmentation.[16]

The resulting positively charged ions (the molecular ion and various fragments) are

accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating a mass spectrum.

Data Analysis:

The mass spectrum is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak to determine the molecular weight of the compound.

Analyze the fragmentation pattern to gain structural information and confirm the identity of

the compound by comparing it to spectral libraries.[15]

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound.
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1. Sample Preparation 2. Data Acquisition 3. Data Analysis & Interpretation
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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